3-Bromo-2-(cyclopropylmethoxy)pyridine
Overview
Description
3-Bromo-2-(cyclopropylmethoxy)pyridine is a chemical compound . It is a derivative of pyridine, which is a colorless liquid that is mainly used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine, a related compound, involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyridines, including this compound, can undergo nucleophilic substitution reactions . These reactions occur most easily for groups at C2 and C4 positions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.09 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Novel Organic Compounds
One application involves the synthesis of novel organic compounds, such as the development of new cyanopyridine derivatives with potential antimicrobial activity. For example, derivatives synthesized from related bromopyridine compounds showed significant activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating the potential of such structures in medicinal chemistry (Bogdanowicz et al., 2013).
Catalysis and Chemical Transformations
In the realm of catalysis and chemical transformations, bromopyridine compounds have been used as intermediates in the synthesis of complex molecules. For instance, cyclometalated Pd(II) and Ir(III) complexes based on similar bromophenylpyridine structures have demonstrated applications in luminescence and catalyzed coupling reactions, highlighting the versatility of bromopyridine derivatives in facilitating diverse chemical processes (Xu et al., 2014).
Development of Antiviral and Anticancer Agents
Further, the structural modification of bromopyridines has led to the creation of compounds with potential antiviral and anticancer activities. For example, acyclic pyridine C-nucleosides derived from similar bromopyridine structures have been evaluated against a series of tumor-cell lines and various viruses, although no marked biological activity was found, suggesting that structural variations greatly influence biological activity (Hemel et al., 1994).
Materials Science and Optoelectronics
In materials science and optoelectronics, bromopyridine derivatives have contributed to the development of novel materials with specific luminescent properties. For instance, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from similar bromopyridine compounds have shown a wide span of redox and emission properties, indicating their potential in creating optoelectronic devices with tunable emission characteristics (Stagni et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(cyclopropylmethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding may result in conformational changes in the biomolecules, altering their function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where a certain dosage level triggers significant changes in cellular and biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the production and utilization of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPPABSFXUIOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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